5-(Piperidin-1-ylmethyl)-2-furohydrazide
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Description
5-(Piperidin-1-ylmethyl)-2-furohydrazide (5-PMFH) is a synthetic compound that has been studied for its potential therapeutic applications in a number of scientific research areas. 5-PMFH is a derivative of the furohydrazide family and is composed of a piperidine ring, a methyl group, and a furohydrazide moiety. It is a water-soluble, non-toxic compound that is stable at room temperature and can be stored for long periods of time.
Scientific Research Applications
Neuroinflammation Imaging
One significant application of compounds structurally related to 5-(Piperidin-1-ylmethyl)-2-furohydrazide is in the imaging of neuroinflammation. A study highlighted the development of [11C]CPPC, a PET radiotracer targeting CSF1R, which is essentially restricted to microglia within the brain. This compound allows for noninvasive imaging of reactive microglia and their involvement in neuroinflammation, contributing significantly to the understanding and potentially the treatment of various neuropsychiatric disorders. The specificity and ability of [11C]CPPC to demonstrate high and specific brain uptake make it a valuable tool for studying the immune environment in central nervous system malignancies and monitoring neuroinflammatory effects of immunotherapy for peripheral malignancies (Horti et al., 2019).
Pharmaceutical Analysis
Another study focused on the development of a highly sensitive and selective HPLC-DAD method for determining piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate, a compound structurally similar to 5-(Piperidin-1-ylmethyl)-2-furohydrazide, in a 1% injection solution. This method's specificity and compliance with pharmacopeia requirements underscore its significance in the pharmaceutical analysis of similar compounds, providing a basis for quality control and drug formulation (Varynskyi et al., 2017).
Corrosion Inhibition
Further research into piperidine derivatives, including those related to 5-(Piperidin-1-ylmethyl)-2-furohydrazide, revealed their potential as corrosion inhibitors. A study employing quantum chemical calculations and molecular dynamics simulations investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron. These findings are crucial for industrial applications, particularly in protecting metallic surfaces from corrosion, thereby extending their lifespan and reducing maintenance costs (Kaya et al., 2016).
Ligand Synthesis for Metal Complexes
Research into the synthesis and chelating properties of furan ring-containing organic ligands, such as Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, has led to the development of novel metal complexes with potential antimicrobial activities. This area of study opens up avenues for the creation of new materials with specific biological or catalytic activities, highlighting the versatility of compounds related to 5-(Piperidin-1-ylmethyl)-2-furohydrazide in coordination chemistry (Patel, 2020).
properties
IUPAC Name |
5-(piperidin-1-ylmethyl)furan-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c12-13-11(15)10-5-4-9(16-10)8-14-6-2-1-3-7-14/h4-5H,1-3,6-8,12H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYHPTLRLLWTII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(O2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Piperidin-1-ylmethyl)-2-furohydrazide |
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